

Chemical and physical properties of Ganoderic acid L.

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Compound of Interest

Compound Name: Ganoderic acid L

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Ganoderic Acid L: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids predominantly found in the medicinal mushroom *Ganoderma lucidum* (Reishi). These compounds are of significant interest to the scientific and pharmaceutical communities due to their diverse and potent pharmacological activities. Among the numerous identified ganoderic acids, **Ganoderic acid L** stands out as a noteworthy constituent. This technical guide provides an in-depth overview of the chemical and physical properties of **Ganoderic acid L**, alongside detailed experimental protocols and an exploration of its biological activities and associated signaling pathways.

Chemical and Physical Properties

Ganoderic acid L is a natural product isolated from the fruiting body of *Ganoderma lucidum*.^[1] Its chemical structure and properties are summarized in the tables below. While some specific experimental data for **Ganoderic acid L** are not readily available in the literature, data for closely related ganoderic acids are provided for comparative purposes.

Table 1: General and Chemical Properties of Ganoderic Acid L

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₆ O ₈	TargetMol[1]
Molecular Weight	534.69 g/mol	TargetMol[1]
IUPAC Name	6-hydroxy-2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptanoic acid	Sigma-Aldrich
CAS Number	102607-24-9	TargetMol[1]
Appearance	Solid (Predicted)	N/A

Table 2: Physical Properties of Ganoderic Acid L and Related Compounds

Property	Ganoderic Acid L	Ganoderic Acid D	Ganoderic Acid G	Ganoderic Acid E	Ganoderic Acid C5	Ganoderic Acid C6
Melting Point (°C)	Not Available	218 - 220[2]	224 - 226[3]	120 - 122[3]	220 - 222[3]	208 - 210[3]
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[4]	Soluble in DMF, DMSO, Ethanol (approx. 30 mg/ml). Sparingly soluble in aqueous buffers (approx. 0.25 mg/ml in 1:3 Ethanol:PBS pH 7.2). [4]	Not specified	Not specified	Not specified	Not specified
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[1]	-20°C[2]	Not specified	Not specified	Not specified	Not specified

Table 3: Spectral Data of Related Ganoderic Acids

Compound	IR (KBr, cm ⁻¹)	¹ H NMR (CDCl ₃) δ (ppm)	MS (m/z)
Ganoderic Acid G	3421, 1722, 1699, 1672, 1277, 1213, 1170, 1109, 1051, 926	0.80 (3H, s), 0.87 (3H, s), 1.03 (3H, s), 1.14 (3H, d), 1.22 (3H, d), 1.31 (3H, s), 1.44 (3H, s), 4.36 (1H, s), 4.77 (1H, dd)	532 (M ⁺)[3]
Ganoderic Acid E	3485, 1737, 1698, 1673, 1220, 1173, 1111, 1050, 939	0.88 (3H, s), 0.98 (3H, d), 1.12 (3H, s), 1.14 (3H, s), 1.23 (3H, d), 1.28 (3H, s), 1.64 (3H, s)	512 (M ⁺)[3]
Ganoderic Acid C6	3439, 1740, 1697, 1670, 1228, 1116, 1009, 924	0.64 (3H, s), 0.90 (3H, s), 1.03 (3H, s), 1.12 (3H, d), 1.16 (3H, d), 1.37 (3H, s), 1.69 (3H, s)	530 (M ⁺)[3]

Experimental Protocols

The isolation and analysis of **Ganoderic acid L** and other triterpenoids from *Ganoderma* species involve a series of well-established procedures. Below are detailed methodologies for key experiments.

Extraction of Crude Triterpenoids from *Ganoderma lucidum*

This protocol outlines a general method for the extraction of the triterpenoid-rich fraction from the fruiting bodies of *Ganoderma lucidum*.

Materials:

- Dried and powdered *Ganoderma lucidum* fruiting bodies

- 95% Ethanol
- Chloroform
- Anhydrous sodium sulfate
- Rotary evaporator
- Filtration apparatus (e.g., cheesecloth, Whatman No. 1 filter paper)

Procedure:

- Macerate the powdered *Ganoderma lucidum* (e.g., 1 kg) with 95% ethanol (e.g., 10 L) at room temperature for 24 hours with occasional stirring.[5]
- Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper to separate the extract from the solid residue.[5]
- Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure maximum recovery of triterpenoids.[5]
- Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[5]
- Perform a liquid-liquid extraction on the crude extract with an equal volume of chloroform three times.[5]
- Combine the chloroform fractions, which contain the triterpenoids.
- Dry the chloroform fraction over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.[5]

Purification of Ganoderic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol describes a semi-preparative HPLC method for the purification of individual ganoderic acids from the crude triterpenoid extract.

Instrumentation and Conditions:

- HPLC System: HITACHI 6050 pump, HITACHI L-4200 UV-VIS detector, and a HITACHI D2500 integrator.[3]
- Column: Lichrosorb RP-18 (Merck Hibar, 7 μ m, 250 \times 25 mm).[3]
- Mobile Phase: A gradient of acetonitrile and 2% acetic acid. For the first 80 minutes, the ratio is 1:3, then changed to 1:2.[3]
- Flow Rate: 7.8 mL/min.[3]
- Detection Wavelength: 252 nm.[3]
- Total Separation Time: 200 min.[3]

Procedure:

- Dissolve the triterpenoid-enriched fraction in 50% ethanol.[3]
- Inject the dissolved sample into the semi-preparative HPLC system.
- Collect the fractions corresponding to the desired peaks based on the chromatogram.
- Combine the fractions containing the purified ganoderic acid.
- Evaporate the solvent to obtain the isolated compound.

Analytical High-Performance Liquid Chromatography (HPLC) for Ganoderic Acids

This protocol provides a method for the quantitative analysis of ganoderic acids.

Instrumentation and Conditions:

- HPLC System: HITACHI 6200 pump with a HITACHI L-7400 photo-diode array detector.[3]
- Column: Cosmosil 5C-18 MS (Nacalai, 4.6 \times 250 mm).[3]

- Mobile Phase: A gradient of acetonitrile and 2% acetic acid (A = 1:4, B = 1:2). The gradient is as follows: 0-5 min, 100% A; 20-40 min, 30% A; 40-80 min, 100% B.[3]
- Flow Rate: 0.8 mL/min.[3]
- Detection Wavelength: 252 nm.[3]
- Total Analytical Time: 80 min.[3]

Procedure:

- Prepare standard solutions of known concentrations of the ganoderic acids to be analyzed.
- Prepare the sample solution by dissolving the extract in a suitable solvent and filtering it.
- Inject the standard and sample solutions into the HPLC system.
- Identify and quantify the ganoderic acids in the sample by comparing the retention times and peak areas with those of the standards.

Biological Activities and Signaling Pathways

Ganoderic acids exhibit a wide range of biological activities, with anti-inflammatory and anti-cancer effects being the most extensively studied. These activities are often attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Ganoderic acids have been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[2][6][7][8][9] NF- κ B is a crucial transcription factor that regulates the expression of genes involved in inflammation and immunity. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B α . This allows NF- κ B to translocate to the nucleus and activate the transcription of target genes, including those encoding for cytokines like TNF- α and IL-6.[10] Triterpenoids, including

ganoderic acids, can interfere with this pathway at multiple points, such as by inhibiting IKK activation or preventing NF- κ B nuclear translocation.[7][8]

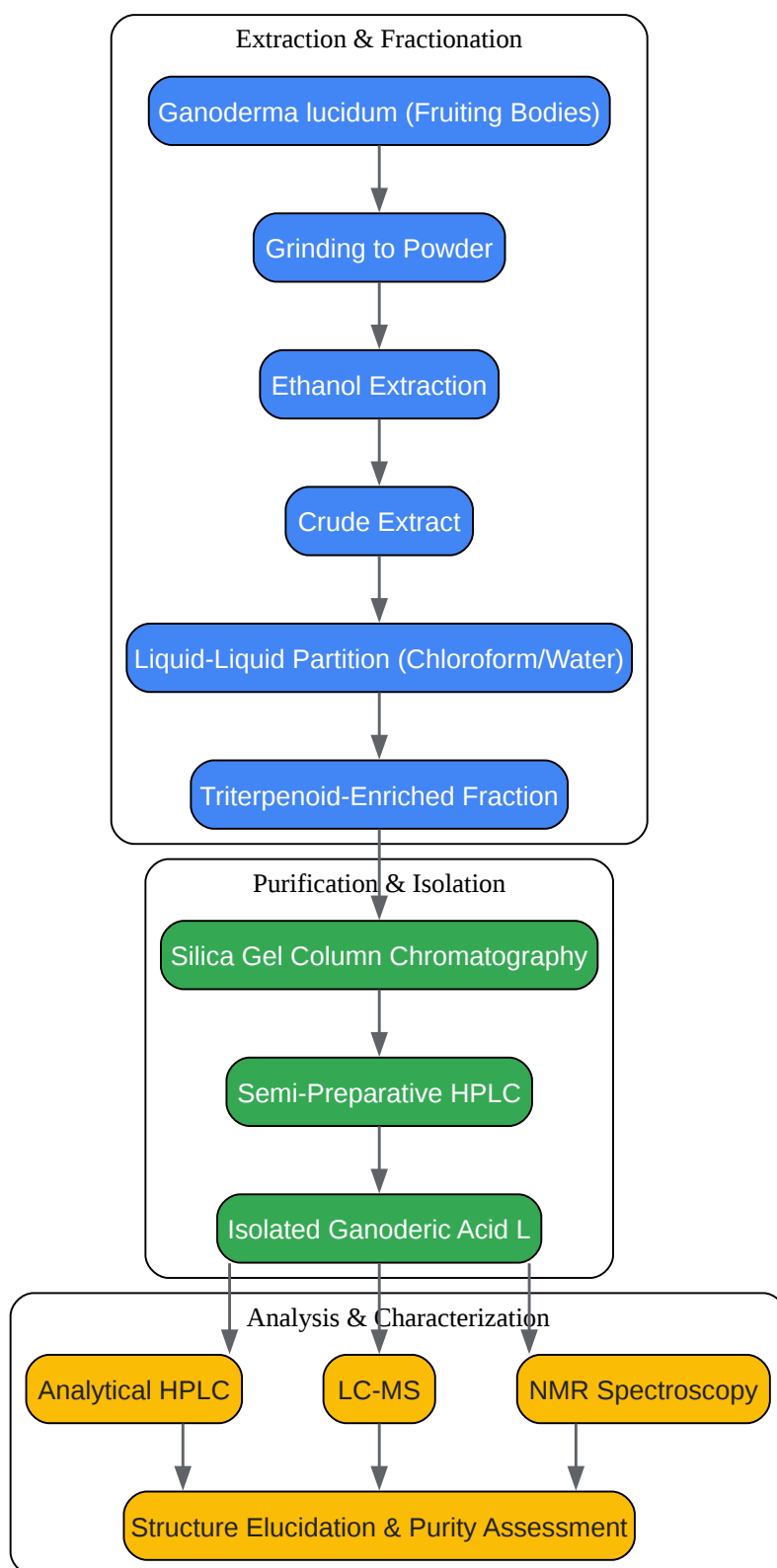
Anti-cancer Activity

Numerous studies have demonstrated the anti-cancer potential of ganoderic acids against various cancer cell lines.[11][12] The proposed mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[11][12]

One of the key signaling pathways implicated in the anti-cancer effects of ganoderic acids is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[13] Ganoderic acids have been shown to inhibit this pathway, leading to the suppression of tumor cell growth. Furthermore, ganoderic acids can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[11]

Visualizations

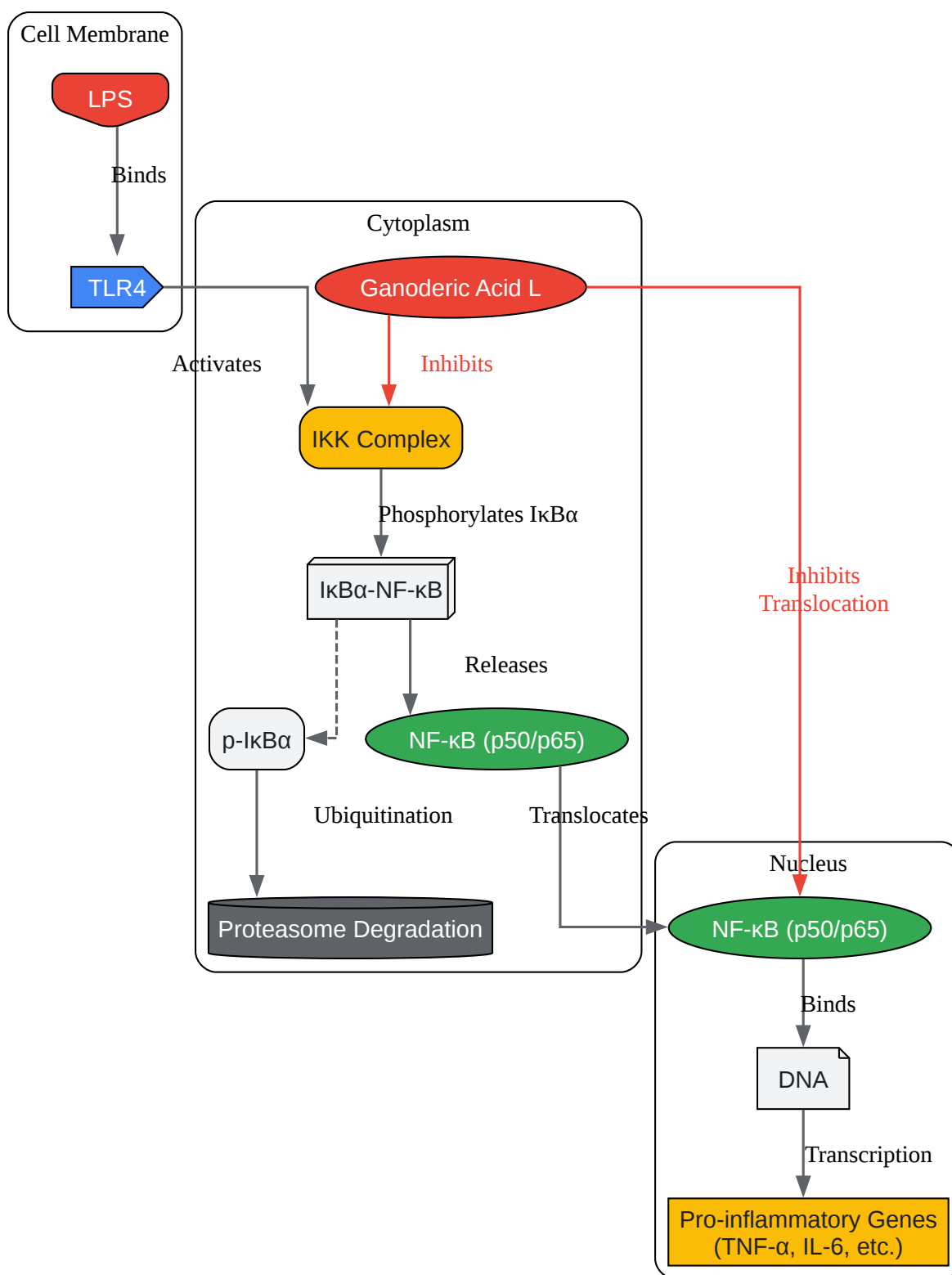
Experimental Workflow for Ganoderic Acid Analysis



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Caption: Experimental workflow for the extraction, purification, and analysis of **Ganoderic Acid L**.

Inhibition of NF- κ B Signaling Pathway by Ganoderic Acids



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Caption: Inhibition of the NF-κB signaling pathway by **Ganoderic Acid L**.

Conclusion

Ganoderic acid L, a prominent triterpenoid from *Ganoderma lucidum*, represents a compound of significant scientific interest with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities, particularly its role in modulating key signaling pathways involved in inflammation and cancer. Further research is warranted to fully elucidate the specific mechanisms of action of **Ganoderic acid L** and to explore its full therapeutic potential in preclinical and clinical settings.

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